REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][O:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]2[N:16]=[N:17][N:18]([C:20]3[CH:41]=[CH:40][C:23]([CH2:24][CH2:25][N:26]4[CH2:35][CH2:34][C:33]5[C:28](=[CH:29][C:30]([O:38][CH3:39])=[C:31]([O:36][CH3:37])[CH:32]=5)[CH2:27]4)=[CH:22][CH:21]=3)[N:19]=2)=[C:9]([N+:42]([O-])=O)[CH:8]=1.C(Cl)(Cl)Cl.CO.C(Cl)(Cl)Cl>[Fe].O>[CH3:37][O:36][C:31]1[CH:32]=[C:33]2[C:28](=[CH:29][C:30]=1[O:38][CH3:39])[CH2:27][N:26]([CH2:25][CH2:24][C:23]1[CH:40]=[CH:41][C:20]([N:18]3[N:17]=[N:16][C:15]([C:10]4[CH:11]=[C:12]([O:13][CH3:14])[C:7]([O:6][CH3:5])=[CH:8][C:9]=4[NH2:42])=[N:19]3)=[CH:21][CH:22]=1)[CH2:35][CH2:34]2 |f:2.3|
|
Name
|
|
Quantity
|
1.06 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1OC)C=1N=NN(N1)C1=CC=C(CCN2CC3=CC(=C(C=C3CC2)OC)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
|
5.3 L
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.4 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
433 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reactor was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered through a Celite pad
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
ADDITION
|
Details
|
6.6 L of saturated sodium bicarbonate solution was slowly added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
The residue was mixed with 10.6 L of methanol
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
dried with hot air at 40° C. in an oven
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N1N=C(N=N1)C1=C(C=C(C(=C1)OC)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 kg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |